1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[45]decan-4-one is a heterocyclic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of 2-methoxyphenylhydrazine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the spirocyclic structure. Commonly used reagents include acetic acid or hydrochloric acid as catalysts, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxo derivatives with increased polarity.
Reduction: Formation of reduced spirocyclic compounds with altered electronic properties.
Substitution: Formation of substituted phenyl derivatives with varying functional groups.
Scientific Research Applications
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, where it can either inhibit or activate their function. The methoxy group on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. Additionally, the triazaspiro scaffold can engage in various non-covalent interactions, such as π-π stacking or van der Waals forces, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones: These compounds share a similar spirocyclic structure but differ in the presence of additional functional groups, which can alter their chemical and biological properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives:
Uniqueness
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific combination of a methoxy-substituted phenyl ring and a triazaspiro scaffold. This combination imparts distinct electronic and steric properties, making the compound a valuable candidate for various applications in medicinal chemistry and materials science. The presence of the methoxy group also allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-5-3-2-4-11(12)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
InChI Key |
SVBJCJUBORTKGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CNC(=O)C23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.